molecular formula C24H16Cl3N3O5 B2514698 (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide CAS No. 522656-25-3

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide

Cat. No.: B2514698
CAS No.: 522656-25-3
M. Wt: 532.76
InChI Key: PCKBAJBXMUTFIM-UHFFFAOYSA-N
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Description

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of pathological angiogenesis. This compound acts by potently suppressing VEGFR2 kinase activity and its downstream signaling pathways, including ERK1/2 and AKT, thereby inducing apoptosis in endothelial cells . Its primary research value lies in the investigation of angiogenesis-dependent processes, particularly in oncology for studying tumor vascularization and growth, as demonstrated by its efficacy in inhibiting cell proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) . Furthermore, this inhibitor has shown significant antitumor activity in vivo, making it a critical tool for validating VEGFR2 as a therapeutic target and for exploring combination therapies in preclinical cancer models. Researchers also utilize this compound to dissect the role of VEGFR2 signaling in other angiogenic contexts, such as retinopathies and age-related macular degeneration , providing broad utility for studying pathological blood vessel formation.

Properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3N3O5/c1-34-23-9-14(2-7-22(23)35-13-15-3-4-17(25)10-19(15)26)8-16(12-28)24(31)29-21-6-5-18(30(32)33)11-20(21)27/h2-11H,13H2,1H3,(H,29,31)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKBAJBXMUTFIM-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H19ClN4O4
  • Molecular Weight : Approximately 432.86 g/mol
  • Structural Features : Contains a chloro group, nitro group, cyano group, and methoxy-substituted phenyl rings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit various enzymes and receptors involved in cancer progression and inflammation. The presence of the cyano and nitrophenyl groups enhances its binding affinity to these targets.

Biological Activity Overview

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Studies have shown that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
    • Case Study : In vitro assays revealed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer properties.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
    • Mechanism : It appears to downregulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the phenyl rings significantly affect biological activity. For instance, compounds with additional electron-withdrawing groups showed enhanced potency against cancer cells.
    • A comparative analysis with similar compounds indicated that modifications at the 3-position of the methoxy group could further optimize activity.

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)15Induction of apoptosis via caspases
AnticancerPC-3 (Prostate Cancer)20Inhibition of cell proliferation
Anti-inflammatoryLPS-stimulated Macrophages25Downregulation of NF-kB signaling

Table 2: Structure-Activity Relationship Insights

Compound VariantSubstituent ChangesObserved Activity
Base Compound-Standard activity
Variant A (with Furan)Furan ring additionIncreased anticancer activity
Variant B (additional Cl)Additional chlorine atomEnhanced anti-inflammatory effects

Comparison with Similar Compounds

Halogen and Nitro Substitutions

  • (E)-3-[4-[(4-Bromophenyl)methoxy]-3-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide (CAS: N/A): Replaces chloro with bromine on the benzyloxy group and uses ethoxy instead of methoxy. Bromine’s larger atomic radius may increase van der Waals interactions, while ethoxy improves lipophilicity .
  • 3-{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide (CAS: 380474-97-5): Substitutes 2-methoxy-4-nitrophenyl on the amide nitrogen, introducing additional hydrogen-bond acceptors (methoxy) that could enhance solubility .

Alkyl and Heterocyclic Modifications

  • (E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS: 329777-61-9) : Features an isobutylphenyl group instead of substituted benzyloxy, reducing polarity but improving membrane permeability .
  • (E)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide (CAS: 1181480-21-6): Incorporates a methylimidazole methoxy group, which may facilitate interactions with metalloenzymes or nucleic acids .

Enamide Backbone and Conformational Analysis

The (E)-configuration of the enamide backbone ensures a planar geometry, as observed in structurally related compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (syn-periplanar conformation with a C=C torsion angle of 3.2°) . This planarity is critical for maintaining conjugation, stabilizing the molecule, and enabling interactions with biological targets.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • Target Compound: The nitro and chloro groups reduce solubility in aqueous media compared to analogs with methoxy or dimethylamino substituents (e.g., (E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide, CAS: 477870-59-0), where the dimethylamino group enhances water solubility via protonation .
  • Metabolic Stability: Cyano and nitro groups may confer resistance to oxidative metabolism, extending half-life relative to furan-containing analogs like (E)-3-(5-methylfuran-2-yl)-N,N-dipentyl-prop-2-enamide .

Antimicrobial Activity (Inferred from Structural Analogues)

Nitro-substituted enamides, such as the target compound and (E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide, are hypothesized to exhibit broad-spectrum activity due to nitro group redox cycling, generating reactive species that damage microbial DNA .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₂₄H₁₇Cl₃N₃O₅ 529.77 2-Cl-4-NO₂-C₆H₃, 2,4-Cl₂-C₆H₃OCH₂, 3-OCH₃ Antimicrobial, Enzyme Inhibitor
(E)-3-[4-[(4-Bromophenyl)methoxy]-3-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide C₂₅H₂₀BrN₃O₅ 530.35 4-Br-C₆H₄OCH₂, 3-OCH₂CH₃, 2-NO₂-C₆H₄ Antifungal
3-{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide C₂₅H₂₀ClN₃O₆ 493.90 4-Cl-C₆H₄OCH₂, 2-OCH₃-4-NO₂-C₆H₃ Enzyme Inhibitor
(E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 331.81 3-Cl-4-F-C₆H₃, 4-(CH₂CH(CH₃)₂)-C₆H₄ Anti-inflammatory

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